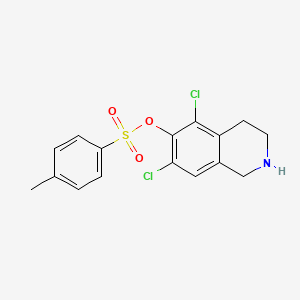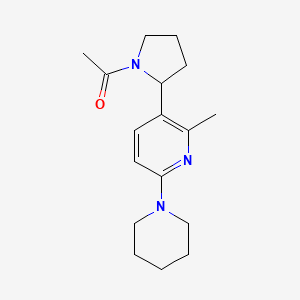
(E)-tetradec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Tetradec-9-enoate is an organic compound classified as an ester. It is derived from the reaction between (E)-tetradec-9-enoic acid and an alcohol. This compound is characterized by its long carbon chain and a double bond in the trans configuration at the ninth carbon position. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-Tetradec-9-enoate can be synthesized through esterification, where (E)-tetradec-9-enoic acid reacts with an alcohol in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous reactors may be used to maintain a steady production rate, and the product is often purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Tetradec-9-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (E)-tetradec-9-enoic acid and the corresponding alcohol.
Reduction: The double bond in this compound can be reduced to form tetradecane derivatives using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: (E)-tetradec-9-enoic acid and the corresponding alcohol.
Reduction: Saturated tetradecane derivatives.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
(E)-Tetradec-9-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of (E)-tetradec-9-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing (E)-tetradec-9-enoic acid, which may exert biological effects through various signaling pathways.
Comparación Con Compuestos Similares
(E)-Tetradec-9-enoate can be compared with other similar esters, such as:
(E)-Dodec-9-enoate: Similar structure but with a shorter carbon chain.
(E)-Hexadec-9-enoate: Similar structure but with a longer carbon chain.
Methyl this compound: Similar structure but with a different alcohol component.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double bond, which influence its physical and chemical properties, as well as its applications in various fields.
Propiedades
Fórmula molecular |
C14H25O2- |
|---|---|
Peso molecular |
225.35 g/mol |
Nombre IUPAC |
(E)-tetradec-9-enoate |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/p-1/b6-5+ |
Clave InChI |
YWWVWXASSLXJHU-AATRIKPKSA-M |
SMILES isomérico |
CCCC/C=C/CCCCCCCC(=O)[O-] |
SMILES canónico |
CCCCC=CCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816941.png)



![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)


![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)


![Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate](/img/structure/B11817026.png)


